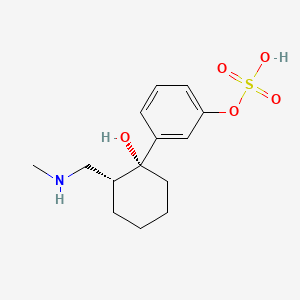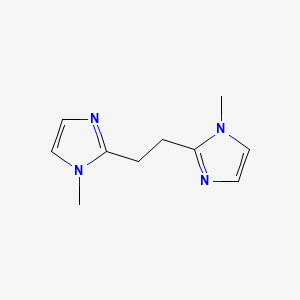
rac N,O-Didesmethyl Tramadol O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac N,O-Didesmethyl Tramadol O-Sulfate: is a derivative of tramadol, a centrally acting analgesic used for the treatment of moderate to severe pain. This compound is a metabolite of tramadol, formed through the removal of methyl groups from the nitrogen and oxygen atoms, followed by sulfation. It is of interest in pharmacological studies due to its potential effects and interactions within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac N,O-Didesmethyl Tramadol O-Sulfate typically involves the following steps:
Demethylation: Tramadol undergoes N-demethylation and O-demethylation to form N,O-Didesmethyl Tramadol.
Sulfation: The resulting N,O-Didesmethyl Tramadol is then subjected to sulfation using a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac N,O-Didesmethyl Tramadol O-Sulfate can undergo oxidation reactions, potentially forming various oxidized metabolites.
Reduction: Reduction reactions may convert it back to its parent compound or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but may involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Oxidized metabolites with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound, potentially reverting to tramadol or its intermediates.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac N,O-Didesmethyl Tramadol O-Sulfate is used in various scientific research applications, including:
Pharmacological Studies: To understand the metabolism and pharmacokinetics of tramadol and its metabolites.
Analytical Chemistry: As a reference standard in the development of analytical methods for detecting tramadol and its metabolites in biological samples.
Medical Research: Investigating its potential effects and interactions in the body, particularly in pain management and opioid receptor studies.
Toxicology: Studying the toxicity and safety profile of tramadol and its metabolites.
Mechanism of Action
The mechanism of action of rac N,O-Didesmethyl Tramadol O-Sulfate involves its interaction with opioid receptors and inhibition of monoamine reuptake. It acts as an agonist at the μ-opioid receptor, contributing to its analgesic effects. Additionally, it inhibits the reuptake of serotonin and norepinephrine, enhancing its pain-relieving properties. The compound’s effects are mediated through these molecular targets and pathways, influencing pain perception and modulation.
Comparison with Similar Compounds
Tramadol: The parent compound, used widely as an analgesic.
O-Desmethyl Tramadol: A primary active metabolite of tramadol with potent analgesic effects.
N-Desmethyl Tramadol: Another metabolite with distinct pharmacological properties.
Uniqueness: rac N,O-Didesmethyl Tramadol O-Sulfate is unique due to its dual demethylation and sulfation, which may result in different pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other metabolites. This uniqueness makes it valuable for specific research applications and understanding the comprehensive metabolism of tramadol.
Properties
IUPAC Name |
[3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-15-10-12-5-2-3-8-14(12,16)11-6-4-7-13(9-11)20-21(17,18)19/h4,6-7,9,12,15-16H,2-3,5,8,10H2,1H3,(H,17,18,19)/t12-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBQONCZEGSVIZ-OCCSQVGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OS(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OS(=O)(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747621 |
Source


|
| Record name | 3-{(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480452-78-6 |
Source


|
| Record name | 3-{(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)

![Bicyclo[3.1.0]hexane-1-carboxaldehyde, 6,6-dimethyl-, O-acetyloxime (9CI)](/img/new.no-structure.jpg)
![Oxepino[4,3-D]pyrimidine](/img/structure/B588957.png)

![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)





